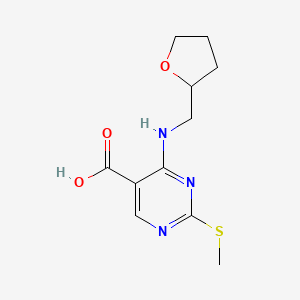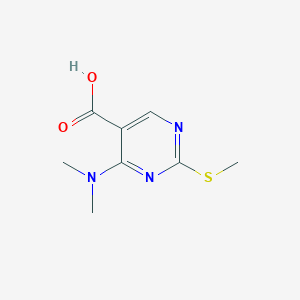
4-(2,5-Difluorobenzoyl)-2-methylpyridine
Descripción general
Descripción
“4-(2,5-Difluorobenzoyl)-2-methylpyridine” is a complex organic compound. It likely contains a pyridine ring (a six-membered ring with five carbon atoms and one nitrogen atom), attached to a benzoyl group (a benzene ring attached to a carbonyl group) which is substituted with two fluorine atoms .
Synthesis Analysis
While specific synthesis methods for “4-(2,5-Difluorobenzoyl)-2-methylpyridine” were not found, related compounds such as “2,4-Difluorobenzoyl chloride” have been synthesized from 2,4-difluorobenzoic acid and thionyl chloride .
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
Research involving related pyridine derivatives often focuses on their synthesis and structural characterization. For example, studies on benzo-crown ethers and their complexes, which involve pyridine moieties, offer insights into the synthesis of laterally functionalized crown ethers and their potential applications in forming crystalline complexes with metal ions, suggesting a route for exploring similar functionalities with 4-(2,5-Difluorobenzoyl)-2-methylpyridine derivatives (Hayvalı et al., 2003).
Supramolecular Chemistry
The formation of supramolecular associations through hydrogen bonding in organic acid–base salts, as studied with pyridine derivatives, indicates the potential of 4-(2,5-Difluorobenzoyl)-2-methylpyridine in constructing supramolecular architectures. These structures are critical in materials science for creating ordered molecular assemblies with specific physical and chemical properties (Khalib et al., 2014).
Crystallography and Material Properties
Crystallographic studies of pyridine and its derivatives, including analysis of their molecular and crystal structures, shed light on the potential applications of 4-(2,5-Difluorobenzoyl)-2-methylpyridine in understanding the relationship between molecular structure and material properties. Such studies can lead to the development of new materials with tailored properties for specific applications (Fábry, 2017).
Chemical Reactivity and Catalysis
The reactivity of pyridine derivatives, as demonstrated in the synthesis of fluorescent crystals and co-crystals, can offer valuable insights into the functionalization of 4-(2,5-Difluorobenzoyl)-2-methylpyridine. Such reactivity can be exploited in catalysis, materials science, and the design of luminescent materials, suggesting a wide range of applications from catalytic processes to the development of optical materials (Grepioni et al., 2015).
Propiedades
IUPAC Name |
(2,5-difluorophenyl)-(2-methylpyridin-4-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F2NO/c1-8-6-9(4-5-16-8)13(17)11-7-10(14)2-3-12(11)15/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKMFCOUZMLFJTB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1)C(=O)C2=C(C=CC(=C2)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9F2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![Methyl 2-[2-(4-amino-3-fluorophenyl)-1,3-benzoxazol-5-yl]acetate](/img/structure/B1421661.png)







![3-(Phenylsulfonyl)-6-oxa-3-azabicyclo[3.1.0]hexane](/img/structure/B1421672.png)
